molecular formula C21H20ClN3O3S2 B492640 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 667912-92-7

3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B492640
CAS No.: 667912-92-7
M. Wt: 462g/mol
InChI Key: YMQAKTYGVDSGGQ-UHFFFAOYSA-N
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Description

3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the allyl, chlorophenyl, and morpholino groups through various substitution and coupling reactions. Common reagents used in these steps include allyl bromide, 2-chlorobenzene, and morpholine, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different core structures.

    Morpholino derivatives: Compounds containing the morpholino group but with different overall structures.

Uniqueness

What sets 3-allyl-5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-2-7-25-20(27)18-15(14-5-3-4-6-16(14)22)12-29-19(18)23-21(25)30-13-17(26)24-8-10-28-11-9-24/h2-6,12H,1,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQAKTYGVDSGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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